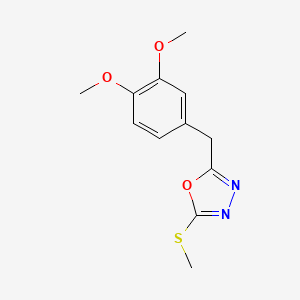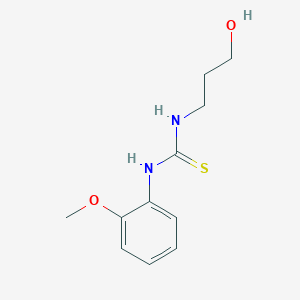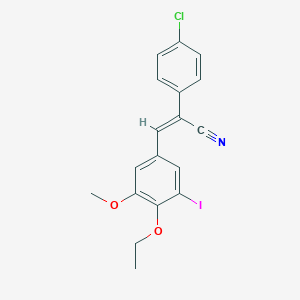![molecular formula C20H20N4O4 B4786273 N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B4786273.png)
N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a valuable target for drug development and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One efficient method involves the use of enantiopure chiral reagents to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow chemistry to enhance yield and purity while minimizing waste and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays, indicating its usefulness in studying cellular processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its quinazolinone core is known for its pharmacological properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
Uniqueness
N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in research and industry.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13(25)21-14-6-4-7-15(12-14)22-18(26)10-5-11-24-19(27)16-8-2-3-9-17(16)23-20(24)28/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVVOYOIONMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-2-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B4786198.png)
![3-(2-methoxyphenyl)-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4786204.png)
![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4786210.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4786211.png)
![N'-(3-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4786222.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-propylacetamide](/img/structure/B4786243.png)

![1-benzyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4786256.png)
![METHYL 1-(2-METHOXYPHENYL)-7-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4786259.png)
![(E)-N-(1-BENZYL-1H-PYRAZOL-3-YL)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE](/img/structure/B4786267.png)


